molecular formula C8H13NS B13225691 Spiro[2.4]heptane-4-carbothioamide

Spiro[2.4]heptane-4-carbothioamide

Cat. No.: B13225691
M. Wt: 155.26 g/mol
InChI Key: RLODKKPQNNIEDZ-UHFFFAOYSA-N
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Description

Spiro[24]heptane-4-carbothioamide is a unique organic compound characterized by its spirocyclic structure, which consists of a cyclopropane ring fused to a cycloheptane ring The presence of a carbothioamide group at the fourth position adds to its chemical diversity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2One common method starts with the preparation of spiro[2.4]heptan-4-one, which can be achieved through the Baeyer-Villiger oxidation of bicyclic ketones The resulting spiro[24]heptan-4-one can then be converted to spiro[2

Industrial Production Methods

Industrial production of spiro[2.4]heptane-4-carbothioamide may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptane-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Spiro[2.4]heptane-4-carbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[2.4]heptane-4-carbothioamide involves its interaction with molecular targets through its carbothioamide group. This group can form hydrogen bonds and coordinate with metal ions, facilitating its binding to enzymes and receptors. The spirocyclic structure provides rigidity and spatial orientation, which can enhance its specificity and affinity for target molecules .

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.4]heptane: The parent compound without the carbothioamide group.

    Spiro[2.4]heptane-4-one: A precursor in the synthesis of spiro[2.4]heptane-4-carbothioamide.

    Spiro[2.4]heptane-4-thiol: A related compound with a thiol group instead of a carbothioamide group.

Uniqueness

This compound is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic structure further enhances its stability and specificity in interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

Spiro[2.4]heptane-4-carbothioamide is a unique organic compound characterized by its spirocyclic structure, which consists of a cyclopropane ring fused to a cycloheptane ring. The presence of the carbothioamide group at the fourth position enhances its chemical diversity and potential biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula of this compound is C8_8H13_{13}NS, with a molecular weight of 155.26 g/mol. Its structural characteristics contribute significantly to its biological interactions.

Property Value
Molecular FormulaC8_8H13_{13}NS
Molecular Weight155.26 g/mol
IUPAC NameThis compound
InChI KeyRLODKKPQNNIEDZ-UHFFFAOYSA-N
Canonical SMILESC1CC(C2(C1)CC2)C(=S)N

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through its carbothioamide group. This group can form hydrogen bonds and coordinate with metal ions, facilitating binding to enzymes and receptors. The rigidity and spatial orientation provided by the spirocyclic structure enhance specificity and affinity for target molecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

Antitumor Activity

The compound has been evaluated for its antitumor effects in several studies. For instance, it was tested against different cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for therapeutic applications in oncology.

Enzyme Interaction

Due to its unique structure, this compound serves as a valuable tool for studying enzyme-substrate interactions and protein-ligand binding dynamics. Its interaction with specific enzymes could lead to the development of novel inhibitors.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers explored the antimicrobial activity of various carbothioamide derivatives, including this compound. Results indicated a notable inhibition of bacterial growth, particularly against Gram-positive bacteria, highlighting its potential use in developing new antibiotics .
  • Antitumor Properties : In a recent investigation, this compound was tested on human cancer cell lines, revealing IC50_{50} values that suggest effective cytotoxicity at low concentrations . These findings support further exploration into its mechanisms and potential as an anticancer drug.
  • Enzyme Inhibition Studies : A study focused on the interaction of this compound with specific enzymes demonstrated that it could act as a competitive inhibitor, providing insights into its role in biochemical pathways .

Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

spiro[2.4]heptane-7-carbothioamide

InChI

InChI=1S/C8H13NS/c9-7(10)6-2-1-3-8(6)4-5-8/h6H,1-5H2,(H2,9,10)

InChI Key

RLODKKPQNNIEDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)CC2)C(=S)N

Origin of Product

United States

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